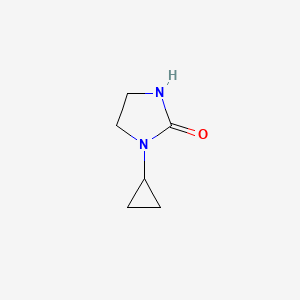
3-Bromo-2-hydrazinylpyridine
Descripción general
Descripción
3-Bromo-2-hydrazinylpyridine is an organic compound with the chemical formula C5H6BrN3. It is a heterocyclic aromatic compound, meaning it contains a ring structure with both carbon and nitrogen atoms, and one bromine atom attached to the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-2-hydrazinylpyridine can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-chloropyridine with hydrazine. The reaction is typically carried out in pyridine at 60°C for 24 hours, resulting in the formation of this compound as a white needle solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The key steps involve ensuring the purity of starting materials and maintaining controlled reaction environments to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-hydrazinylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by another nucleophile.
Metal Complexation: The lone electron pairs on the nitrogen atoms can form coordination complexes with transition metals.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction typically occurs in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Metal Complexation: Transition metals like palladium or platinum are used to form coordination complexes under mild conditions.
Major Products
Substituted Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Metal Complexes: Coordination complexes with unique properties for catalysis or material science applications.
Aplicaciones Científicas De Investigación
3-Bromo-2-hydrazinylpyridine has several potential research applications:
Organic Building Block: The pyridine ring is a common scaffold in many biologically active molecules and pharmaceuticals.
Coordination Chemistry: Used to form metal complexes for catalysis and material science.
Biological Studies:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-chloropyridine: A precursor in the synthesis of 3-Bromo-2-hydrazinylpyridine.
2-Hydrazinylpyridine: Lacks the bromine atom but shares similar reactivity.
3-Bromo-2-hydroxypyridine: Contains a hydroxyl group instead of a hydrazinyl group.
Uniqueness
This compound is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct reactivity and potential for forming diverse chemical derivatives and coordination complexes.
Propiedades
IUPAC Name |
(3-bromopyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSXMSCIRLMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679502 | |
| Record name | 3-Bromo-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-41-3 | |
| Record name | 3-Bromo-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)


amine](/img/structure/B1524044.png)
